Compound Description: Imatinib is a prominent therapeutic agent used in leukemia treatment, known for its specific inhibition of tyrosine kinases. While commonly characterized as its piperazin-1-ium salt, this entry refers to the freebase form of Imatinib. []
Relevance: Both Imatinib (freebase) and the target compound share a central benzamide core and a 4-methylpiperazine substituent. The structural similarity in these key elements suggests potential overlap in their chemical properties and biological activities. Notably, the presence of the 4-methylpiperazine group in both compounds could contribute to similar binding interactions with target proteins. []
Compound Description: AP24534 stands out as a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, demonstrating efficacy even against the T315I gatekeeper mutant, which poses resistance to many existing CML treatments. []
Relevance: AP24534 shares with the target compound a benzamide core, a 4-methylpiperazine group linked through a methylene spacer, and an aryl substituent on the benzamide nitrogen. These common structural elements could contribute to overlapping binding profiles and pharmacological activity, particularly considering the significance of the 4-methylpiperazine and benzamide moieties in kinase inhibition. []
Compound Description: This compound, structurally similar to Imatinib, is highlighted for its potential use in treating undifferentiated thyroid carcinoma. []
Relevance: This compound, along with the target compound, both feature a benzamide core substituted at the 4-position with a (4-methylpiperazin-1-yl)methyl group. The presence of an aromatic ring system further connected to the benzamide nitrogen through an amine linker represents another shared structural motif. This convergence in key structural features suggests potential similarities in their physicochemical properties and biological behavior. []
Compound Description: CHMFL-ABL/KIT-155 is a potent type II dual inhibitor of ABL/c-KIT kinases. Its development aimed to address resistance mechanisms associated with conventional type I inhibitors. []
Relevance: CHMFL-ABL/KIT-155 shares with the target compound a benzamide core and a 4-methylpiperazine group attached via a methylene linker at the 4-position of the benzamide ring. Both compounds also feature substitutions on the benzamide nitrogen and at the 3-position of the benzamide ring. These common structural features suggest potential similarities in their physicochemical properties and interactions with biological targets, especially considering the known role of these moieties in kinase inhibition. []
Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, effective against both the wild-type BCR-ABL and the imatinib-resistant T315I mutant, making it a potential candidate for treating CML, including drug-resistant cases. []
Relevance: AKE-72 and the target compound share a common benzamide core structure and a substituted phenyl ring attached to the benzamide nitrogen. The presence of a piperazine ring linked via a methylene spacer in both compounds, despite the variation in substituents on the piperazine, further highlights their structural similarity. This shared scaffold, particularly the benzamide and substituted phenyl groups, suggests potential overlap in their binding properties and biological activity profiles. []
Compound Description: FN-1501 acts as a dual inhibitor of FLT3 and CDK kinases, exhibiting potential as a treatment option for acute myeloid leukemia (AML). []
Relevance: Though FN-1501 differs in its core structure, it shares the significant 4-methylpiperazine group linked via a methylene spacer to a phenyl ring, a feature also present in the target compound. The presence of this shared motif suggests that these compounds might exhibit some overlapping interactions with biological targets, even if their primary mechanisms of action differ. []
Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist, exhibiting promise as a potential alternative to clopidogrel for its antiplatelet and antithrombotic properties. []
Relevance: SAR216471 and the target compound both possess the 4-methylpiperazine moiety. While their core structures differ significantly, the presence of this shared group suggests possible similarities in their binding affinities and pharmacological profiles, even if their ultimate mechanisms of action diverge due to other structural elements. []
Compound Description: AZD4205 functions as a potent and selective inhibitor of Janus Kinase 1 (JAK1), making it a potential therapeutic agent for diseases associated with constitutive JAK/STAT pathway activation. []
Relevance: AZD4205 and the target compound share the presence of the 4-methylpiperazine group. Even though their core structures differ, this commonality suggests potential for overlapping interactions with biological targets, despite their distinct mechanisms of action due to other structural variations. []
Compound Description: This compound exhibits potent inhibitory activity against various cyclin-dependent kinases (CDKs), highlighting its potential as a therapeutic agent for hematologic malignancies. []
Relevance: This compound and the target compound share the 4-methylpiperazine moiety. While their core structures are distinct, this shared feature suggests a possibility of similar binding interactions with certain targets, even if their overall pharmacological profiles differ due to other structural variations. []
Compound Description: AZD6703 is a potent and selective p38α MAP kinase inhibitor, clinically investigated for its potential in treating inflammatory diseases. []
Relevance: Both AZD6703 and the target compound share a benzamide core and a 4-methylpiperazine moiety. While their structures differ in other aspects, these common elements suggest a potential for some overlap in their binding properties and pharmacological activities, even if their specific targets and mechanisms of action diverge. []
Compound Description: SCH 900822 acts as a potent and selective antagonist of the human glucagon receptor (hGCGR), offering a potential therapeutic avenue for managing type 2 diabetes. []
Relevance: This compound shares the benzamide core with the target compound. Despite significant differences in their overall structures, this shared feature could result in some commonality in their physicochemical properties and potential interactions with biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.